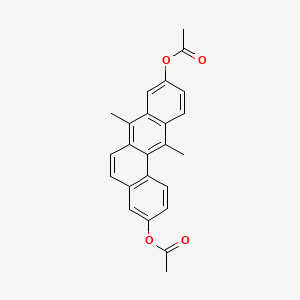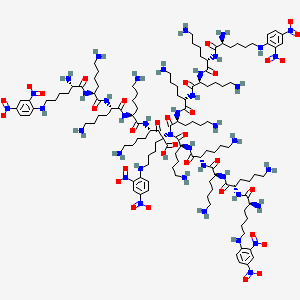
1,1-Dimethoxydodecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxydodecan-4-one, also known as dodecanal dimethyl acetal, is an organic compound with the molecular formula C14H30O2. It is a derivative of dodecanal, where the aldehyde group is replaced by two methoxy groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethoxydodecan-4-one can be synthesized through the acetalization of dodecanal with methanol in the presence of an acid catalyst. The reaction typically involves heating dodecanal with methanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Dodecanal+2MethanolAcid Catalystthis compound+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of heterogeneous acid catalysts and controlled reaction environments can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxydodecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to dodecanal or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dodecanoic acid.
Reduction: Formation of dodecanal.
Substitution: Formation of various substituted dodecanal derivatives
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxydodecan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,1-dimethoxydodecan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethoxyethane: A smaller analog with similar chemical properties.
1,1-Dimethoxyhexane: A medium-chain analog with comparable reactivity.
1,1-Dimethoxyoctane: Another medium-chain analog with similar applications.
Uniqueness
1,1-Dimethoxydodecan-4-one is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and hydrophobic nature make it suitable for specific applications where shorter analogs may not be effective .
Eigenschaften
CAS-Nummer |
84314-26-1 |
|---|---|
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
1,1-dimethoxydodecan-4-one |
InChI |
InChI=1S/C14H28O3/c1-4-5-6-7-8-9-10-13(15)11-12-14(16-2)17-3/h14H,4-12H2,1-3H3 |
InChI-Schlüssel |
CYGABENHSMMGEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)CCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)








![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)



